Diltiazem Sulfoxide

Vue d'ensemble

Description

Diltiazem Sulfoxide is a derivative of Diltiazem, a benzothiazepine compound known for its antihypertensive and vasodilating properties. This compound retains the core structure of Diltiazem but includes a sulfoxide functional group, which can influence its chemical behavior and biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Diltiazem Sulfoxide typically involves the oxidation of Diltiazem. Common oxidizing agents used for this transformation include hydrogen peroxide, m-chloroperoxybenzoic acid, and sodium periodate. The reaction conditions often involve mild temperatures and neutral to slightly acidic pH to ensure selective oxidation of the sulfur atom to the sulfoxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, ensures the consistent quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Diltiazem Sulfoxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert the sulfoxide to a sulfone.

Reduction: The sulfoxide group can be reduced back to the sulfide.

Substitution: The sulfoxide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as thiols, amines.

Major Products

Oxidation: Diltiazem Sulfone.

Reduction: Diltiazem.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Antimicrobial Properties

Recent studies have indicated that diltiazem and its derivatives, including diltiazem sulfoxide, may possess significant antimicrobial activity. Research has demonstrated that diltiazem hydrochloride (HCl) exhibits antibacterial effects against various pathogenic bacteria and fungi. For instance, a study reported that diltiazem HCl effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, showcasing inhibition zones of 12 mm and 20 mm, respectively, at a concentration of 50 mg/mL .

Table 1: Antimicrobial Activity of Diltiazem HCl

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 12 | 50 |

| Staphylococcus epidermidis | 20 | 6.25 |

| Candida albicans | Not specified | Not specified |

These findings suggest that diltiazem derivatives could be repurposed as potential antimicrobial agents, particularly in the context of antibiotic resistance.

Transdermal Delivery Systems

This compound has also been investigated for its role in transdermal drug delivery systems. A study focused on developing a matrix film formulation of diltiazem HCl demonstrated effective antihypertensive activity when applied transdermally in animal models. The formulation was characterized by its stability and ability to maintain drug concentration over time .

Table 2: Transdermal Delivery Formulations

| Formulation Type | Active Ingredient | Delivery Method | Key Findings |

|---|---|---|---|

| Matrix Film | Diltiazem HCl | Transdermal | Effective blood pressure reduction in rabbits |

| Electrospun Nanofibers | Diltiazem | Wound dressing | Enhanced wound healing properties |

The use of electrospun nanofibers loaded with diltiazem has shown promise as a new wound dressing material, indicating the versatility of diltiazem derivatives in medical applications .

Pharmaceutical Formulations

This compound can be incorporated into various pharmaceutical formulations to enhance stability and efficacy. For example, stable formulations for cutaneous application have been developed that minimize degradation products while maximizing therapeutic effects . These formulations are particularly beneficial for conditions requiring localized treatment.

Table 3: Pharmaceutical Formulations of Diltiazem

| Formulation Type | Composition | Application Area |

|---|---|---|

| Cutaneous Cream | Diltiazem HCl (2%-6%) | Localized treatment |

| Oral Tablets | Diltiazem HCl with excipients | Systemic hypertension |

Case Studies and Research Insights

Several case studies have illustrated the potential of this compound in clinical settings:

- Case Study on Antiviral Activity : A study explored the antiviral effects of diltiazem HCl against the Coxsackie B4 virus, revealing an IC50 value comparable to established antiviral agents . This suggests potential applications beyond traditional antihypertensive uses.

- Wound Healing Applications : The development of diltiazem-loaded nanofibers for wound dressing has shown improved healing rates in experimental models, indicating a novel approach to utilizing diltiazem derivatives in regenerative medicine .

Mécanisme D'action

Diltiazem Sulfoxide exerts its effects by interacting with calcium channels in the cardiovascular system. It inhibits the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to relaxation of these muscles. This results in vasodilation and a reduction in blood pressure. The sulfoxide group may alter the binding affinity and selectivity of the compound for its molecular targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

Diltiazem: The parent compound, known for its antihypertensive properties.

Verapamil: Another calcium channel blocker with a similar mechanism of action.

Nifedipine: A dihydropyridine calcium channel blocker with a different chemical structure but similar therapeutic effects.

Uniqueness

Diltiazem Sulfoxide is unique due to the presence of the sulfoxide group, which can influence its pharmacokinetics and pharmacodynamics. This modification may result in different metabolic pathways, altered efficacy, and potentially reduced side effects compared to its parent compound, Diltiazem.

Activité Biologique

Diltiazem sulfoxide is a notable metabolite of diltiazem, a widely used calcium channel blocker primarily indicated for hypertension and angina. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

Diltiazem is metabolized in the liver to several active metabolites, including this compound. The pharmacological activity of this compound is attributed to its ability to modulate calcium ion influx through L-type calcium channels, which plays a critical role in cardiovascular function.

This compound exerts its effects primarily by:

- Calcium Channel Blockade : It inhibits the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to vasodilation and reduced myocardial contractility.

- Antioxidant Properties : Studies have shown that diltiazem can exhibit antioxidant effects, potentially influencing cellular redox states and mitigating oxidative stress .

- Inhibition of Viral Infections : Recent research indicates that diltiazem can inhibit the attachment and internalization of SARS-CoV-2, suggesting its potential as an antiviral agent .

Cardiovascular Effects

This compound maintains the antihypertensive and antianginal properties characteristic of its parent compound. Clinical studies have demonstrated that it effectively reduces blood pressure and improves exercise tolerance in patients with stable angina .

Antimicrobial Activity

Recent investigations into the antimicrobial properties of diltiazem hydrochloride (a related compound) have yielded promising results:

- Gram-positive Bacteria : Diltiazem hydrochloride showed significant inhibition against Staphylococcus epidermidis and Staphylococcus aureus, with biofilm formation reduction rates of 95.1% and 90.7%, respectively .

- Antiviral Activity : The compound exhibited antiviral effects against CoxB4 virus, with an IC50 value comparable to established antiviral agents such as Acyclovir .

Case Study: Inhibition of SARS-CoV-2

A pivotal study demonstrated that diltiazem significantly decreased viral RNA levels in various cell lines infected with SARS-CoV-2. The treatment led to a notable reduction in viral load as early as one hour post-infection, highlighting its potential role in early-stage viral infections .

Table 1: Summary of Antimicrobial Activity

| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|---|

| Staphylococcus epidermidis | 20 ± 3 | 6.25 |

| Staphylococcus aureus | 12 ± 2 | 50 |

| CoxB4 virus | IC50 = 35.8 | - |

Propriétés

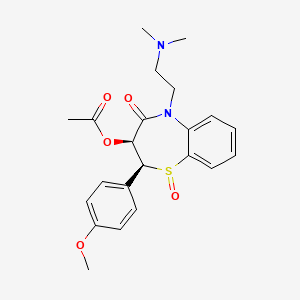

IUPAC Name |

[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-1,4-dioxo-2,3-dihydro-1λ4,5-benzothiazepin-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5S/c1-15(25)29-20-21(16-9-11-17(28-4)12-10-16)30(27)19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3/h5-12,20-21H,13-14H2,1-4H3/t20-,21+,30?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHSTYLQHFVBOIN-SBCWPUQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(S(=O)C2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H](S(=O)C2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370094-12-5 | |

| Record name | Diltiazem sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0370094125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DILTIAZEM SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44WW386REM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.